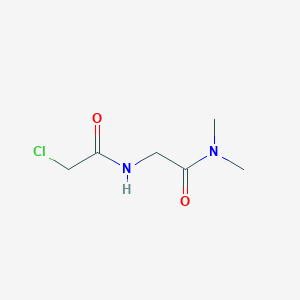![molecular formula C19H11F4N3O2S2 B2939373 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 912622-81-2](/img/structure/B2939373.png)
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-d]thiazole is a type of heterocyclic compound that has been used in the synthesis of various materials . It has been used as a building block in the synthesis of conjugated microporous polymers (CMPs), which have emerged as multifaceted photocatalysts . These CMPs have properties that can be precisely tuned at the molecular level .
Synthesis Analysis
Thiazolo[5,4-d]thiazole has been synthesized and used as a cross-linker to modify poly(4-vinyl benzylchloride) microparticles (PVBC-MPs) thanks to its superior interaction with 4-vinyl benzyl chloride monomer containing an active –Cl atom . PVBC spherical microparticles were successfully synthesized by the suspension polymerization method .Molecular Structure Analysis
Thiazolo[5,4-d]thiazole is an electron-deficient compound that has been used as a linkage in the synthesis of heteroatom-doped conjugated polymers . These polymers have a tunable bandgap and have been synthesized using pillararenes as the electron-rich C2 symmetric nodes .Chemical Reactions Analysis
Thiazolo[5,4-d]thiazole has been used in the synthesis of conjugated microporous polymers (CMPs) for green light-driven selective aerobic oxidation of amines . The CMPs were constructed via a solvothermal process .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[5,4-d]thiazole can vary depending on its use and the other compounds it is combined with. For example, when used as a linkage in the synthesis of heteroatom-doped conjugated polymers, these polymers have a tunable bandgap .Wissenschaftliche Forschungsanwendungen
Photocatalysis
The compound is used in the design of conjugated microporous polymers (CMPs) which act as multifaceted photocatalysts . These CMPs are linked by electron-deficient thiazolo[5,4-d]thiazole units and can be tuned at the molecular level for enhanced visible light activity. They show remarkable performance in the green light-driven selective aerobic oxidation of amines , converting them to corresponding imines with molecular oxygen .
Environmental Sensing
A novel fluorescent coordination polymer incorporating the thiazolo[5,4-d]thiazole moiety has been developed for visual sensing of Hg(II) ions in aqueous solutions . The interaction between Hg(II) ions and the thiazolo[5,4-b]pyridin-2-yl ligand in the polymer leads to fluorescence quenching and a red shift, indicating a potential application in environmental monitoring and detection of mercury contamination .
Catalyst-Free Synthesis
The structure of the compound facilitates a catalyst-free synthesis approach for creating substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . This environmentally friendly technique yields a wide range of carbamates with good-to-high efficiency, showcasing the compound’s utility in sustainable chemical synthesis .
Organic Transformations
Due to its ability to participate in donor-π-acceptor (D–π–A) type interactions, the compound is instrumental in designing CMPs for extensive visible light-driven selective organic transformations . This includes the synthesis of various organic compounds under green conditions, reducing the environmental impact of chemical processes .
Zukünftige Richtungen
The use of thiazolo[5,4-d]thiazole in the synthesis of conjugated microporous polymers (CMPs) suggests potential future directions in the field of photocatalysis . These CMPs have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen (O2) over CMPs .
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2S2/c20-15-8-7-13(10-14(15)19(21,22)23)30(27,28)26-12-5-3-11(4-6-12)17-25-16-2-1-9-24-18(16)29-17/h1-10,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYLDDYNSIDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)




![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)
![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)

